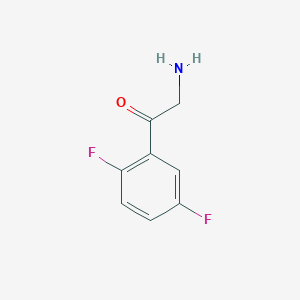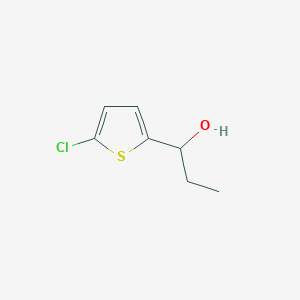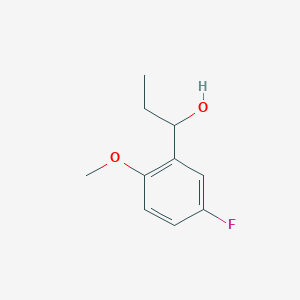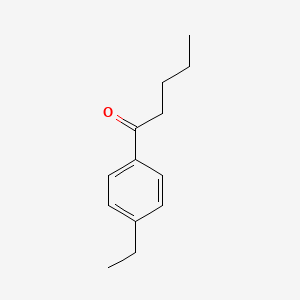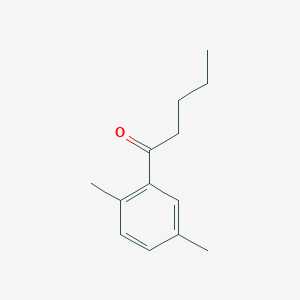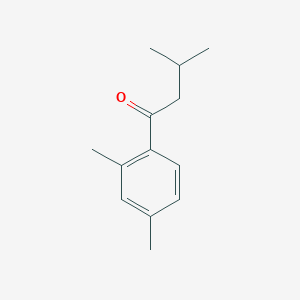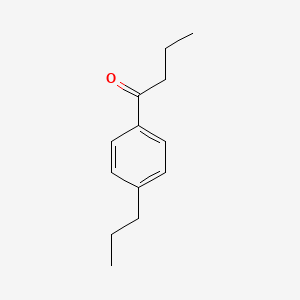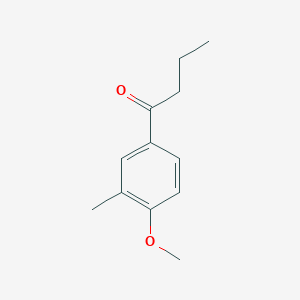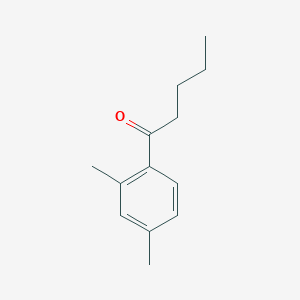
1-(2,4-Dimethylphenyl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)pentan-1-one is an organic compound with the molecular formula C₁₀H₁₂O. This compound is characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a pentan-1-one group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)pentan-1-one can be synthesized through various methods, including Friedel-Crafts acylation. In this process, 2,4-dimethylbenzene (xylene) is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of modern catalytic systems and optimized reaction parameters allows for large-scale production with high purity and yield.
化学反应分析
Types of Reactions: 1-(2,4-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, such as 2,4-dimethylbenzoic acid.
Reduction: Alcohols, such as 2,4-dimethylphenylpentan-1-ol.
Substitution: Substituted benzene derivatives, such as nitro or halogenated compounds.
科学研究应用
1-(2,4-Dimethylphenyl)pentan-1-one has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 1-(2,4-Dimethylphenyl)pentan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
相似化合物的比较
1-(2,4-Dimethylphenyl)pentan-1-one is similar to other acetophenone derivatives, such as:
Acetophenone: The simplest form of acetophenone without any methyl groups on the benzene ring.
3,4-Dimethylacetophenone: A compound with methyl groups at positions 3 and 4 on the benzene ring.
2,6-Dimethylacetophenone: A compound with methyl groups at positions 2 and 6 on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of methyl groups at positions 2 and 4 enhances its stability and modifies its electronic properties compared to other acetophenone derivatives.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGALXDSNWGXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B7846186.png)
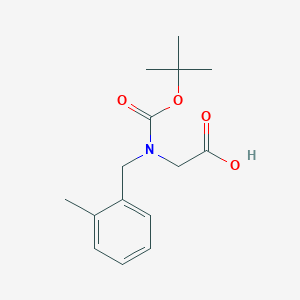
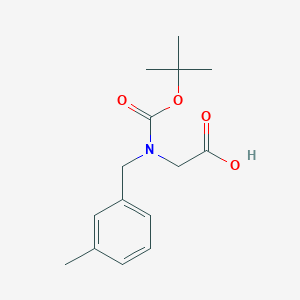
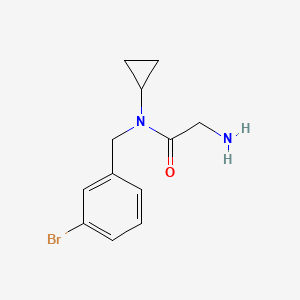
![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846219.png)
![7-Ethoxyspiro[chromene-2,3'-pyrrolidine]](/img/structure/B7846223.png)
